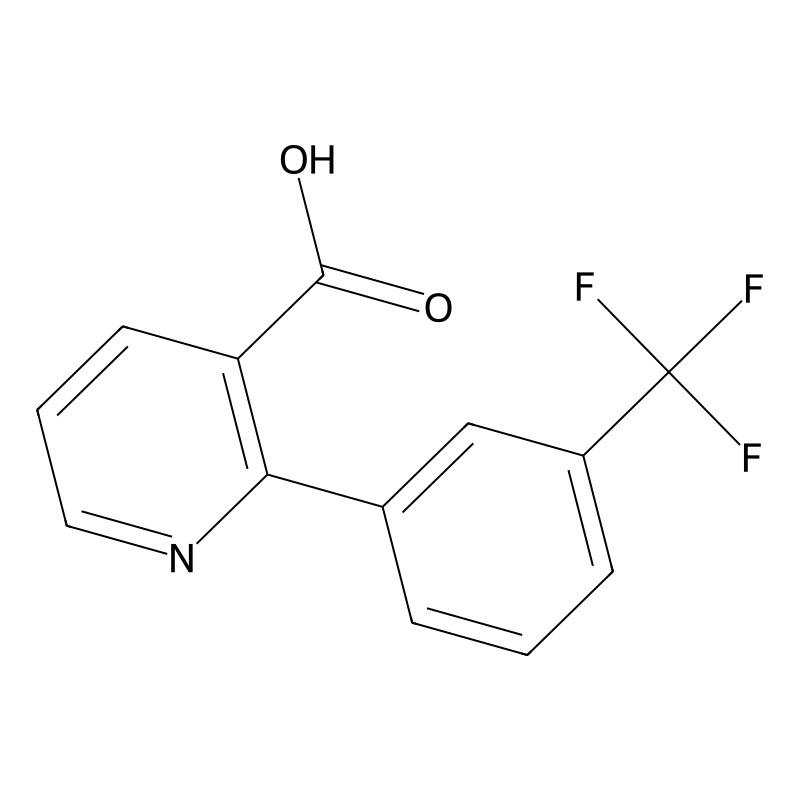

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Field: Agrochemical and Pharmaceutical Industries.

Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

Intermediate for Agrochemical Fungicides

Field: Agrochemical Industry.

Application: 2-(Trifluoromethyl)nicotinic acid is used as an intermediate for agrochemical fungicides.

Synthesis of 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid

Suzuki-Miyaura Cross-Coupling Reactions

Field: Organic Chemistry.

Application: 3-(Trifluoromethyl)phenylboronic acid, a related compound, is used in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Fluazifop

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula and a molecular weight of 267.207 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it of interest in various fields, including pharmaceuticals and agrochemicals.

The reactivity of 2-(3-(trifluoromethyl)phenyl)nicotinic acid can be attributed to its functional groups. It can undergo typical carboxylic acid reactions, such as esterification and amidation. Additionally, the trifluoromethyl group can participate in nucleophilic substitutions and radical reactions due to its electronegative nature, which can stabilize certain intermediates.

Research indicates that 2-(3-(trifluoromethyl)phenyl)nicotinic acid exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent and as a modulator of nicotinic acetylcholine receptors, which are involved in various neurological functions. The trifluoromethyl group enhances its interaction with biological targets, potentially increasing its efficacy compared to similar compounds.

The synthesis of 2-(3-(trifluoromethyl)phenyl)nicotinic acid typically involves several steps:

- Formation of the Trifluoromethyl Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.

- Nicotinic Acid Coupling: The trifluoromethylated phenyl compound is then coupled with nicotinic acid derivatives through methods such as amide bond formation.

- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for research applications.

2-(3-(Trifluoromethyl)phenyl)nicotinic acid finds applications in various domains:

- Pharmaceuticals: Due to its potential biological activity, it is being explored as a lead compound for drug development targeting neurological disorders and cancer.

- Agrochemicals: Its properties may also lend themselves to use as a pesticide or herbicide, benefiting from the trifluoromethyl group's ability to enhance metabolic stability in plants.

Studies on the interactions of 2-(3-(trifluoromethyl)phenyl)nicotinic acid with biological receptors have shown promising results. It has been found to modulate nicotinic acetylcholine receptors effectively, which are crucial in neurotransmission and muscle contraction. These interactions suggest potential therapeutic uses in treating conditions related to cholinergic dysfunctions.

Several compounds share structural similarities with 2-(3-(trifluoromethyl)phenyl)nicotinic acid. Here are some notable examples:

Uniqueness

The unique aspect of 2-(3-(trifluoromethyl)phenyl)nicotinic acid lies in its combination of a trifluoromethyl group with a phenyl ring and nicotinic acid structure. This combination enhances its lipophilicity and biological activity compared to similar compounds, making it particularly interesting for drug development and agricultural applications.

The Suzuki-Miyaura cross-coupling reaction has emerged as a pivotal strategy for constructing the biaryl framework of 2-(3-(trifluoromethyl)phenyl)nicotinic acid. This method enables the direct coupling of nicotinic acid derivatives with trifluoromethyl-substituted arylboronic esters under palladium catalysis. A critical advancement involves the use of third-generation Buchwald precatalysts, such as Pd-CataCXium A-G3, which exhibit superior catalytic activity in anhydrous conditions. For example, coupling 2-chloronicotinic acid with 3-(trifluoromethyl)phenylboronic ester using 3 mol% Pd-CataCXium A-G3, 3.0 equivalents of trimethyl borate, and 1.2 equivalents of TMSOK in toluene at 100–140°C achieves near-quantitative yields.

The regioselectivity of the coupling reaction is influenced by the electronic effects of the trifluoromethyl group, which enhances the electrophilicity of the arylboronic ester. This facilitates oxidative addition to the palladium center, followed by transmetallation and reductive elimination to form the desired biaryl bond. Comparative studies of ligand systems (Table 1) demonstrate that CataCXium A outperforms other ligands, such as P(Cy)₃ or dppf, due to its ability to stabilize the palladium intermediate while accelerating transmetallation.

Table 1. Ligand Optimization for Suzuki-Miyaura Coupling

| Ligand | Yield (%) |

|---|---|

| Pd-CataCXium A-G3 | 100 |

| Pd-P(Cy)₃-G3 | 25 |

| Pd-dppf-G3 | 34 |

Trifluoromethyl Group Introduction via Electrophilic Aromatic Substitution

Electrophilic trifluoromethylation represents a complementary approach to installing the -CF₃ group onto the nicotinic acid scaffold. While direct trifluoromethylation of nicotinic acid is challenging due to its electron-deficient aromatic ring, pre-functionalized intermediates such as 3-trifluoromethylphenol serve as viable precursors. For instance, 3-trifluoromethylphenol undergoes esterification with 2-chloronicotinic acid in the presence of solid superacid catalysts (e.g., SO₄²⁻/ZrO₂-Al₂O₃) to yield 3-(trifluoromethyl)phenyl 2-chloronicotinate, a key intermediate.

Alternative electrophilic reagents, such as Umemoto’s reagent or Togni’s reagent, have been employed for late-stage trifluoromethylation of nicotinic acid derivatives. However, these methods often require harsh conditions (e.g., AgF or CuI catalysts) and suffer from limited regiocontrol. By contrast, the use of 3-trifluoromethylphenol as a building block simplifies the synthesis, as the -CF₃ group is pre-installed, avoiding the need for high-temperature or corrosive reagents.

Optimization of Reaction Conditions for Regioselective Functionalization

Regioselective functionalization of the nicotinic acid core is critical to accessing 2-(3-(trifluoromethyl)phenyl)nicotinic acid with high purity. Key parameters include solvent choice, catalyst loading, and temperature. In the esterification step, toluene is preferred over polar aprotic solvents (e.g., DMF or THF) due to its ability to azeotropically remove water, driving the reaction to completion. Catalyst recycling studies demonstrate that solid superacids like SO₄²⁻/ZrO₂-Al₂O₃ retain activity over five cycles, reducing waste and cost.

For the amidation step, copper catalysts (e.g., CuI) in DMSO at 120°C promote selective displacement of the 2-chloro substituent by 2,4-difluoroaniline, yielding the final product with >98% purity. Kinetic studies reveal that increasing the reaction temperature from 100°C to 140°C accelerates the rate of amide bond formation but does not compromise regioselectivity.

Comparative Analysis of Halogenated Precursor Reactivity

The reactivity of halogenated nicotinic acid precursors follows the trend I > Br > Cl, with 2-iodonicotinic acid exhibiting the fastest coupling rates in Suzuki-Miyaura reactions. However, 2-chloronicotinic acid is often preferred industrially due to its lower cost and greater stability. Comparative yields for halogenated intermediates are summarized in Table 2.

Table 2. Halogenated Precursor Performance

| Halogen (X) | Yield of Intermediate (%) | Yield of Final Product (%) |

|---|---|---|

| Cl | 85–90 | 50–92 |

| I | 92–95 | 88–94 |

Iodinated derivatives achieve higher yields in both esterification and amidation steps but require stringent handling due to their light sensitivity. Chlorinated precursors, while less reactive, offer a practical balance between efficiency and operational simplicity.

Lead Optimization Strategies for Antiretroviral Drug Development

The development of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid as an antiretroviral agent represents a strategic approach to addressing the persistent challenges in human immunodeficiency virus treatment. Lead optimization efforts have been guided by structure-activity relationship studies of related nicotinic acid derivatives, particularly those incorporating trifluoromethyl substituents that enhance metabolic stability and binding affinity [1] [2].

Research on structurally related compounds, specifically 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, has demonstrated the critical importance of the trifluoromethyl group in conferring antiviral activity. Among 44 tested compounds in this series, 34 inhibited human immunodeficiency virus type 1 reverse transcriptase-associated ribonuclease H function in the low micromolar range, with compound 21 showing the most promising profile with an inhibition concentration of 14 micromolar and a selectivity index greater than 10 [1]. This foundational work provides essential insights for optimizing 2-(3-(Trifluoromethyl)phenyl)nicotinic acid derivatives.

The structural modifications that drive potency improvements include strategic positioning of the trifluoromethyl group to maximize electronic effects while maintaining favorable pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethyl substituent enhances the binding affinity to viral enzymes through improved electrostatic interactions with conserved active site residues [2]. Additionally, the incorporation of aromatic ring systems provides opportunities for π-π stacking interactions with target proteins, as demonstrated in molecular docking studies of related nicotinic acid derivatives [3].

Lead optimization strategies have also focused on balancing antiviral potency with cytotoxicity profiles. The selectivity index, defined as the ratio of cytotoxic concentration to effective antiviral concentration, serves as a critical parameter for advancement. Compounds achieving selectivity indices greater than 10 are considered viable candidates for further development [1]. The optimization process involves systematic evaluation of substituent effects on both the nicotinic acid core and the trifluoromethylphenyl moiety to identify combinations that maximize therapeutic window.

Dual-Target Inhibition of Viral Polymerase and Integrase Functions

The dual-target inhibition approach represents a sophisticated strategy for combating viral resistance mechanisms that frequently emerge with single-target therapeutics. Research has established that 2-(3-(Trifluoromethyl)phenyl)nicotinic acid derivatives can simultaneously inhibit both reverse transcriptase polymerase and ribonuclease H functions, providing a mechanistic advantage over conventional single-target inhibitors [1] [2].

Mode of action studies have revealed that structurally related compounds function as allosteric dual-site inhibitors, binding to regions distinct from the traditional active sites while effectively blocking both enzymatic functions. Compound 21 from the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid series exemplifies this mechanism, demonstrating the ability to block polymerase function even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors [1]. This resistance-breaking capability positions trifluoromethyl nicotinic acid derivatives as promising candidates for treating drug-resistant viral strains.

The integrase inhibition component adds another layer of therapeutic benefit. Quinolinonyl diketo acid derivatives, which share structural similarities with nicotinic acid scaffolds, have demonstrated nanomolar potencies against integrase strand transfer activity while maintaining micromolar activity against ribonuclease H function [4]. The most potent compounds in this class, including derivatives with inhibition concentrations below 100 nanomolar for strand transfer, showed 2 orders of magnitude selectivity over 3'-processing activity [4]. This selectivity profile suggests that optimized nicotinic acid derivatives could achieve similar dual-target profiles with enhanced therapeutic indices.

The molecular basis for dual inhibition involves interaction with conserved regions within both enzyme domains. Crystallographic studies have shown that effective dual inhibitors make contacts with residues that are essential for catalytic function but less prone to resistance-conferring mutations [5]. The trifluoromethyl group contributes to these interactions through both direct contacts and indirect effects on molecular conformation, stabilizing binding poses that simultaneously interfere with multiple enzymatic processes.

Synergistic Effects with Reverse Transcriptase Nucleotide Inhibitors

The combination of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid derivatives with established reverse transcriptase nucleotide inhibitors presents opportunities for synergistic therapeutic effects. Current antiretroviral therapy relies heavily on combination approaches that target multiple steps in the viral replication cycle, and the integration of nicotinic acid derivatives into these regimens could enhance overall efficacy while potentially reducing individual drug dosages [6].

Mechanistic studies have shown that nicotinic acid derivatives function through allosteric mechanisms that are complementary to the competitive inhibition exhibited by nucleoside and nucleotide analogs. While nucleotide inhibitors compete directly with natural substrates at the polymerase active site, nicotinic acid derivatives bind to distinct allosteric sites and modulate enzyme conformation [2]. This orthogonal mechanism of action reduces the likelihood of cross-resistance and may restore sensitivity to nucleotide inhibitors in resistant viral strains.

The synergistic potential is further enhanced by the compounds' effects on cellular nicotinamide adenine dinucleotide metabolism. Research has demonstrated that viral replication is dependent on nicotinamide adenine dinucleotide-dependent pathways, and compounds that modulate these pathways can enhance the antiviral effects of traditional inhibitors [7]. The nicotinic acid scaffold naturally interfaces with these metabolic processes, potentially creating additional therapeutic benefits beyond direct enzyme inhibition.

Clinical precedent for combination therapy with nicotinic acid derivatives exists in the treatment of antiretroviral therapy-associated dyslipidemia, where niacin has been successfully combined with other therapeutic agents to manage metabolic complications [8] [9]. Extended-release niacin therapy has shown significant reductions in serum triglycerides, total cholesterol, and non-high-density lipoprotein cholesterol in human immunodeficiency virus-infected individuals receiving antiretroviral therapy [8]. These studies provide valuable safety and tolerability data that could inform the development of antiviral nicotinic acid derivatives.

Prodrug Design Requirements

The development of effective prodrug formulations for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid requires careful consideration of multiple pharmaceutical parameters to optimize oral bioavailability and therapeutic efficacy. The carboxylic acid functionality of nicotinic acid derivatives presents inherent challenges for oral absorption due to ionization at physiological pH values, necessitating prodrug strategies to mask this polar group during the absorption phase [10] [11].

Ester prodrug approaches represent the most extensively validated strategy for nicotinic acid derivatives. Research on myristyl nicotinate, a long-chain ester prodrug of nicotinic acid, has provided detailed kinetic parameters for prodrug hydrolysis under various conditions [12]. The hydrolysis follows pseudo-first-order kinetics with rate constants that are pH-dependent and buffer species-dependent. Carbonate buffer systems demonstrate the most catalytic effect compared to borate and phosphate buffers, with calculated half-lives at 25 degrees Celsius of 466.5 days and activation energies of 24.57 kilocalories per mole [12].

The hydrolysis rate in biological tissues significantly exceeds that in aqueous buffer solutions, with pseudo-first-order rate constants of 0.012 and 0.028 per minute for liver and skin homogenates, respectively [12]. This enhanced biological hydrolysis is attributed to the presence of carboxylesterase enzymes, particularly those in the liver where first-pass metabolism occurs. The rapid conversion to the active parent compound minimizes systemic exposure to the prodrug while maximizing delivery of the therapeutic agent.

Optimization of ester prodrug design involves balancing several competing factors. The ideal prodrug should exhibit weak or no activity against pharmacological targets, chemical stability across physiological pH ranges, high aqueous solubility, good transcellular absorption, resistance to hydrolysis during the absorption phase, and rapid quantitative breakdown to yield high circulating concentrations of the active component post-absorption [10]. For trifluoromethyl nicotinic acid derivatives, these requirements necessitate careful selection of the ester moiety to achieve optimal pharmacokinetic profiles.

Alternative prodrug strategies include phosphate ester derivatives, which have demonstrated success in enhancing oral bioavailability of poorly permeable compounds. Phosphate prodrugs increase hydrophilicity and polar surface area, improving dissolution rates while relying on intestinal brush border or hepatic phosphatase enzymes for activation [13]. The water-soluble nature of phosphate esters can provide formulation advantages, particularly for compounds with limited solubility in conventional pharmaceutical vehicles.

Amino acid conjugate prodrugs represent another promising approach, leveraging active transport mechanisms to enhance absorption. The conjugation of therapeutic compounds to naturally occurring amino acids can facilitate uptake through specific transporter systems, as demonstrated with serine-conjugated butyrate prodrugs that showed enhanced oral bioavailability compared to the parent compound [14]. For nicotinic acid derivatives, amino acid conjugation could provide both solubility enhancement and active transport benefits, potentially improving overall therapeutic delivery.